molecular formula C11H12N2O2 B8706199 3-[(4-Cyanobenzyl)amino]propanoic acid

3-[(4-Cyanobenzyl)amino]propanoic acid

Cat. No. B8706199
M. Wt: 204.22 g/mol
InChI Key: YTTTUBGJMPQSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05710166

Procedure details

4-cyanobenzaldehyde (0.65 g; 5 mmoles) and β-alanine ethyl ester.HCl (0.76 g; 5 mmoles) were dissolved in N,N-dimethylformamide (10 ml) containing 1% acetic acid. After 10 min., sodiumcyanoborohydride (0.35 g; 5 mmoles) was added to the solution. The reaction mixture was stirred at room temperature for 12 hrs. and taken down to dryness under reduced pressure. The residue was treated with 1N lithium hydroxide/methanol (1:1; 20 ml) for 15 min. Methanol was removed and the pH of the remaining solution was adjusted to pH 5 with 50% acetic acid. The product was purified by HPLC using a linear gradient of acetonitrile/water/trifluoroacetic acid. The desired fractions was collected and lyophilized to give 0.81 g of white solid (79% yield). FAB-MS: MH+ =205.1.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.76 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Four
Name
lithium hydroxide methanol
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].C([O:13][C:14](=[O:18])[CH2:15][CH2:16][NH2:17])C.Cl.C([BH3-])#N.[Na+].[OH-].[Li+].CO>CN(C)C=O.C(O)(=O)C>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH:17][CH2:16][CH2:15][C:14]([OH:18])=[O:13])=[CH:5][CH:4]=1)#[N:2] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCN)=O
Step Three
Name
Quantity
0.76 g
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0.35 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
lithium hydroxide methanol
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Li+].CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed
CUSTOM
Type
CUSTOM
Details
The product was purified by HPLC
CUSTOM
Type
CUSTOM
Details
The desired fractions was collected

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C1=CC=C(CNCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.